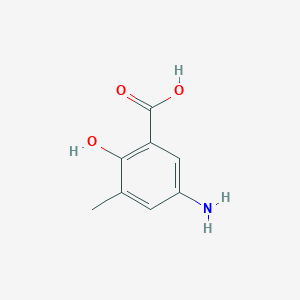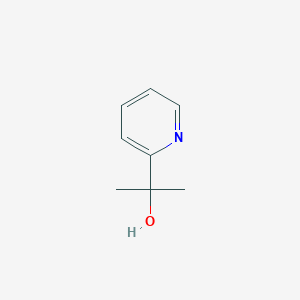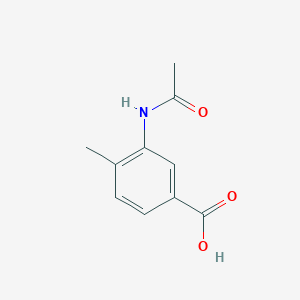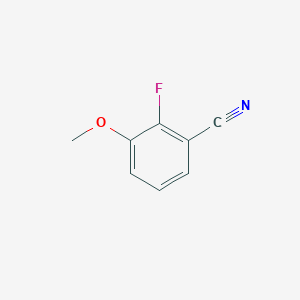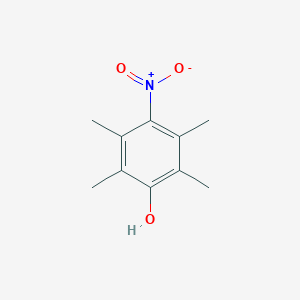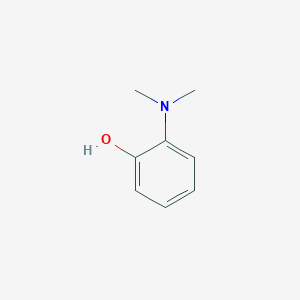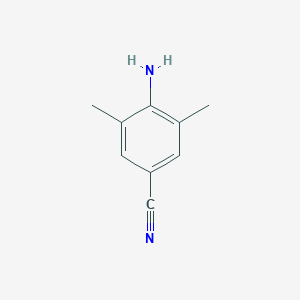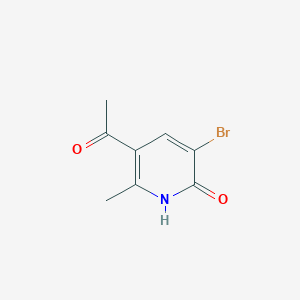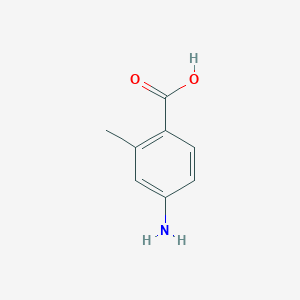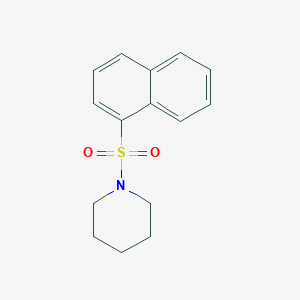
1-(1-Naphthylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Naphthylsulfonyl)piperidine, also known as Naphthylsulfonyl-piperidine or NS8593, is a small molecule that has shown potential as a therapeutic agent for various diseases. It belongs to the class of compounds known as sulfonyl-piperidines, which are known to possess diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine is not fully understood. However, it is known to modulate the activity of ion channels, particularly the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, temperature regulation, and cellular homeostasis. NS8593 has been shown to activate or inhibit different TRP channels depending on the cell type and experimental conditions.
Biochemical and Physiological Effects:
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has been shown to have various biochemical and physiological effects in different experimental systems. It can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, and alter the intracellular calcium levels in neurons and other cells. It can also affect the expression and activity of various enzymes and transcription factors involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has several advantages for lab experiments, such as its relatively low toxicity and high solubility in water and organic solvents. However, its moderate yield and purity can be a limitation for large-scale synthesis and commercial production. Its effects on different TRP channels and cell types can also be a challenge for designing specific experiments and interpreting the results.
Orientations Futures
There are several future directions for research on 1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine. One promising area is the development of more potent and selective analogs of NS8593 that can modulate specific TRP channels and have fewer off-target effects. Another direction is the investigation of its potential use in other diseases such as cancer, diabetes, and cardiovascular disorders. Moreover, the elucidation of its exact mechanism of action and the identification of its molecular targets can provide new insights into the physiology and pathophysiology of ion channels and cell signaling.
Méthodes De Synthèse
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine can be synthesized through a multistep process involving the reaction of naphthalene with chlorosulfonic acid to form 1-naphthalenesulfonic acid, which is then treated with piperidine to form the final product. The yield of the synthesis process is moderate, and the purity of the final product can be improved through further purification techniques.
Applications De Recherche Scientifique
1-(1-1-(1-Naphthylsulfonyl)piperidineonyl)piperidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It also exhibits anticonvulsant and analgesic properties and has been investigated for its potential use in the treatment of epilepsy and chronic pain.
Propriétés
Numéro CAS |
252985-50-5 |
|---|---|
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-naphthalen-1-ylsulfonylpiperidine |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,16-11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 |
Clé InChI |
BIXAFWJBUZHFOJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Solubilité |
17.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



